3,4,5-Trichlorosyringol

Descripción general

Descripción

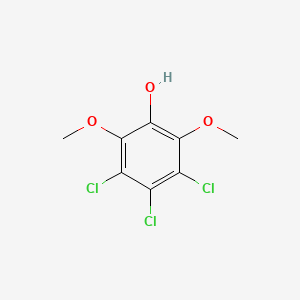

3,4,5-Trichlorosyringol is a synthetic organic compound belonging to the class of chlorophenols. It has the molecular formula C8H7Cl3O3 and a molecular weight of 257.498 g/mol . This compound is characterized by the presence of three chlorine atoms and two methoxy groups attached to a phenol ring, making it a chlorinated phenol derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorosyringol can be synthesized through the chlorination of syringol in carbon disulfide (CS2)

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of chlorinating agents and solvents such as carbon disulfide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trichlorosyringol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms or reduce the phenol ring.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dechlorinated phenols and reduced phenolic derivatives.

Substitution: Phenolic compounds with substituted functional groups

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Environmental Remediation

3,4,5-Trichlorosyringol is studied for its role in bioremediation processes aimed at removing chlorinated phenolic compounds from industrial effluents. Research has shown that microbial consortia can effectively degrade chlorophenols, including this compound, in wastewater treatment systems. A study demonstrated that specific bacterial strains could reduce the concentration of chlorophenols significantly over time .

2. Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. Its chlorinated structure allows it to participate in various chemical reactions, including substitution and oxidation reactions. This versatility makes it a useful intermediate in the production of specialty chemicals.

3. Biological Activity Studies

Research on this compound has revealed potential biological activities. It has been investigated for its interactions with enzymes and proteins, suggesting possible therapeutic applications. For instance, studies have explored its effects on microbial metabolism and its potential as an antimicrobial agent .

4. Analytical Chemistry

In analytical chemistry, this compound is used as an internal standard for quantifying other chlorinated phenolic compounds in environmental samples. Methods such as gas chromatography-mass spectrometry (GC-MS) utilize this compound to ensure accurate detection and quantification of pollutants in water samples .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Case Study 1: Bioremediation of Chlorophenols

A study conducted on pulp and paper mill effluents demonstrated that a microbial consortium effectively removed various chlorophenols from wastewater. The consortium was able to adapt to the presence of these compounds and showed significant degradation rates over a treatment period of several days. The results indicated that this compound was among the compounds degraded during this process .

Case Study 2: Synthesis and Characterization

In a synthetic chemistry context, researchers utilized this compound as a starting material to produce novel chlorinated derivatives. The study focused on optimizing reaction conditions to enhance yield and purity while characterizing the products through spectroscopic methods .

Mecanismo De Acción

The mechanism of action of 3,4,5-Trichlorosyringol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms and methoxy groups influences its binding affinity and reactivity with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4,6-Trichloro-3-methoxyphenol

- 3,5,6-Trichloro-2,4-dimethoxyphenol

- 3,4,6-Trichloro-2,5-dimethoxyphenol

Uniqueness

3,4,5-Trichlorosyringol is unique due to its specific arrangement of chlorine atoms and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

3,4,5-Trichlorosyringol (TCS) is a chlorophenolic compound derived from syringol through chlorination processes. It is primarily studied for its biological activity and potential environmental impacts. This article synthesizes information from various research studies to provide a comprehensive overview of TCS's biological activity, including its toxicological effects, metabolic pathways, and ecological implications.

- Chemical Formula : C₈H₅Cl₃O₃

- CAS Number : 2539-26-6

- Molecular Weight : 253.48 g/mol

TCS is characterized by three chlorine atoms attached to the aromatic ring of syringol, which influences its reactivity and biological interactions.

Toxicological Effects

Research indicates that TCS exhibits various toxicological effects across different biological systems:

- Cytotoxicity : TCS has been shown to induce cytotoxic effects in several cell lines. A study highlighted that exposure to TCS resulted in significant cell death in human liver cells (HepG2), with IC50 values indicating a dose-dependent response .

- Endocrine Disruption : TCS has been implicated in endocrine disruption due to its structural similarity to natural hormones. It can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in aquatic organisms .

- Genotoxicity : Some studies have reported that TCS can cause DNA damage in bacterial models, suggesting potential mutagenic properties. The mechanism appears to involve oxidative stress pathways that lead to cellular damage .

Metabolic Pathways

The metabolism of TCS involves microbial transformation processes. Notably:

- Bacterial Methylation : Certain bacterial strains can methylate TCS into less toxic derivatives, indicating a potential bioremediation pathway for chlorinated phenols .

- Biodegradation : Environmental studies suggest that TCS can be biodegraded by specific microbial communities, which utilize it as a carbon source under anaerobic conditions .

Ecotoxicology

TCS poses ecological risks, particularly in aquatic environments:

- Aquatic Toxicity : Studies have demonstrated that TCS is toxic to various aquatic organisms, including fish and invertebrates. For example, exposure concentrations as low as 0.040 µg/L have shown adverse effects on fish behavior and physiology .

- Bioaccumulation Potential : The compound's lipophilicity raises concerns regarding bioaccumulation in the food chain, potentially impacting higher trophic levels .

Data Table: Summary of Biological Activities

Case Study 1: Ecological Impact Assessment

A recent study assessed the ecological risks associated with the presence of TCS in river systems. The research focused on quantifying the concentrations of chlorinated phenols in water samples collected from various sites:

- Findings : Concentrations of TCS ranged from 0.022 µg/L to 0.040 µg/L across different seasons, correlating with observed declines in local fish populations.

- : The study concluded that continuous monitoring and management strategies are essential to mitigate the risks posed by TCS and similar compounds in aquatic ecosystems .

Case Study 2: Human Health Risk Evaluation

Another case study evaluated the potential health risks associated with TCS exposure through contaminated drinking water sources:

- Findings : The study found detectable levels of TCS in drinking water samples exceeding permissible limits set by environmental agencies.

- : The researchers recommended further investigation into the long-term health effects on populations consuming contaminated water and emphasized the need for improved water treatment processes .

Propiedades

IUPAC Name |

3,4,5-trichloro-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCSBXFJFLSDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074246 | |

| Record name | Trichlorosyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-26-6 | |

| Record name | 3,4,5-Trichloro-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlorosyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.